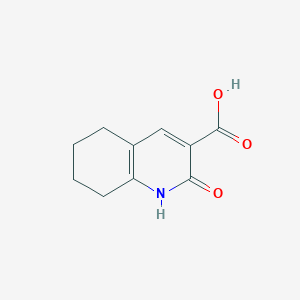

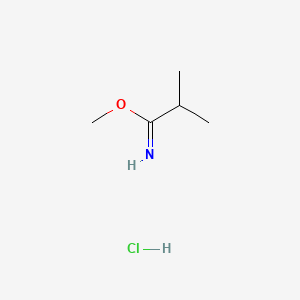

![molecular formula C9H13NO4S B1297219 4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione CAS No. 302806-16-2](/img/structure/B1297219.png)

4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione, also known as FMD, is an organic compound with a range of applications in scientific research. FMD is a versatile and important building block for a variety of different syntheses and is used in a variety of disciplines such as organic chemistry, biochemistry, and pharmacology. FMD has been studied extensively and is known to have a range of biochemical and physiological effects. In

Scientific Research Applications

Ring Opening Reactions and Synthesis of Novel Compounds

Research has explored the ring-opening reactions of furan derivatives, leading to the synthesis of complex molecules with potential applications in material science and organic synthesis. For instance, the dichotomy in the ring-opening reaction of a furan-derived compound with cyclic secondary amines has been detailed, resulting in the formation of stable cyclopentenyl derivatives and unexpected diones, highlighting the versatility of furan compounds in synthetic chemistry Šafár̆ et al., 2000.

Molecular Structure and Hydrogen Bonding

Studies on unsymmetrical Schiff bases derived from diamines and furan derivatives have contributed to our understanding of molecular structures and intermolecular interactions. The investigation into the crystal and molecular structures of these compounds underscores the role of hydrogen bonding in stabilizing molecular assemblies, which can have implications for the design of new materials and drugs Opozda et al., 2006.

Solvatochromism and Molecular Interactions

The study of solvatochromism in compounds containing furan and thiolane rings offers insights into molecular interactions in various environments. Research on the UV/Vis absorption spectra of furan and thiophene analogs in different solvents provides valuable data on how molecular structures interact with their surroundings, which is crucial for the development of sensors and optoelectronic devices El-Sayed et al., 2003.

Anticancer and Antiviral Evaluation

Furan derivatives have been evaluated for their anticancer and antiviral properties. For example, research into squarate-based carbocyclic nucleosides synthesized from furan analogs has shed light on their potential therapeutic applications, demonstrating the significance of furan derivatives in medicinal chemistry Lu et al., 2017.

Materials Science and Polymer Functionalization

The functionalization of polyesters through thiol-yne chemistry highlights the applicability of thiolane derivatives in designing degradable, cell-penetrating, and gene delivery agents. Such advancements underscore the role of these compounds in developing new materials for biomedical applications Zhang et al., 2012.

properties

IUPAC Name |

4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c11-9-6-15(12,13)5-8(9)10-4-7-2-1-3-14-7/h1-3,8-11H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLZFELKWVMUAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)

![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)

![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)

![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)

![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)

![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)